molecular formula C24H28ClN3O5 B11381033 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11381033
M. Wt: 473.9 g/mol
InChI Key: UJYDCCOCGTVBQT-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a dipropoxyphenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.

    Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 3,4-dipropoxybenzohydrazide with appropriate reagents to form the oxadiazole ring.

    Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole intermediate under suitable reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can be compared with similar compounds such as:

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: This compound shares the phenoxy group but lacks the oxadiazole ring, making it less complex.

    4-chloro-3,5-dimethylphenoxyacetic acid: This compound is simpler and lacks the dipropoxyphenyl and oxadiazole groups.

    3,4-dipropoxybenzohydrazide: This compound contains the dipropoxyphenyl group but lacks the phenoxy and oxadiazole groups.

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C24H28ClN3O5/c1-5-9-30-19-8-7-17(13-20(19)31-10-6-2)23-24(28-33-27-23)26-21(29)14-32-18-11-15(3)22(25)16(4)12-18/h7-8,11-13H,5-6,9-10,14H2,1-4H3,(H,26,28,29)

InChI Key

UJYDCCOCGTVBQT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)OCCC

Origin of Product

United States

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